molecular formula C21H46N2 B14128407 2-Octadecylpropane-1,3-diamine CAS No. 88989-23-5

2-Octadecylpropane-1,3-diamine

Cat. No.: B14128407
CAS No.: 88989-23-5
M. Wt: 326.6 g/mol
InChI Key: IAXLXHWVOFUZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Octadecylpropane-1,3-diamine is a chemical compound with the molecular formula C21H46N2 and a molecular weight of 326.60 g/mol . This diamine features a long octadecyl (C18) carbon chain, which confers surfactant properties and makes it a valuable intermediate in organic synthesis and materials science. While specific studies on this exact isomer are limited, research on structurally similar N-alkyl-1,3-diaminopropanes indicates significant potential applications. A primary research area for such diamines is in the development of "switchable" or stimuli-responsive surfactants, particularly for use in enhanced oil recovery and foamed acid stimulation in high-temperature reservoirs . These amine-based surfactants can form viscoelastic wormlike micelles in solution, drastically improving foam stability and viscosity under harsh conditions of temperature, pressure, and salinity . Furthermore, related diamines serve as key building blocks in polymer chemistry. They are used in the synthesis of polyurethane-polyurea hybrid nanocapsules for advanced drug delivery systems . In these nanocarriers, the diamine structure can contribute to the formation of a robust, functional polymeric wall, enabling the encapsulation of bioactive compounds and potential targeted release mechanisms. Researchers may also explore its utility as a ligand or catalyst in various chemical transformations, and as a monomer for the creation of novel polyamide materials . This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for use in diagnostic procedures.

Properties

CAS No.

88989-23-5

Molecular Formula

C21H46N2

Molecular Weight

326.6 g/mol

IUPAC Name

2-octadecylpropane-1,3-diamine

InChI

InChI=1S/C21H46N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(19-22)20-23/h21H,2-20,22-23H2,1H3

InChI Key

IAXLXHWVOFUZJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CN)CN

Origin of Product

United States

Advanced Spectroscopic and Microscopic Characterization of 2 Octadecylpropane 1,3 Diamine Systems

Structural Elucidation Techniques

Structural elucidation relies on techniques that probe the molecular framework and the nature of chemical bonds. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are primary tools for this purpose, while X-ray Diffraction (XRD) provides insight into the solid-state arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. For 2-Octadecylpropane-1,3-diamine, specific chemical shifts in both ¹H and ¹³C NMR spectra would confirm the presence of the long octadecyl chain, the propane (B168953) backbone, and the two primary amine groups.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The long alkyl chain would produce a large, overlapping signal for the internal methylene (B1212753) (-CH₂-) groups around 1.25 ppm and a terminal methyl (-CH₃) triplet at approximately 0.88 ppm. Protons on carbons adjacent to the nitrogen atoms would be shifted downfield. For instance, in N-aryl-N'-alkyl-1,3-propanediamines, the protons of the central methylene group of the propane chain (H-5) appear as a pentet around 1.75 ppm. researchgate.net The methine proton at the C2 position, being adjacent to the bulky octadecyl group and two aminomethyl groups, would present a unique signal.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on each unique carbon atom. The octadecyl chain would be identified by a series of peaks between ~14 ppm (terminal CH₃) and ~32 ppm (internal CH₂ groups). The three carbons of the propane-1,3-diamine backbone would have characteristic shifts, with the C2 carbon bearing the octadecyl chain showing a distinct signal from the two equivalent C1 and C3 carbons attached to the amine groups. In related N-benzyl-1,3-propanediamine platinum complexes, the carbon signals for the propane backbone appear between 23 and 55 ppm. mdpi.com

Table 1: Predicted and Analogous NMR Chemical Shifts (ppm)
AssignmentExpected ¹H-NMR Shift (ppm) for 2-Octadecylpropane-1,3-diamineExpected ¹³C-NMR Shift (ppm) for 2-Octadecylpropane-1,3-diamineObserved Shift (ppm) in Analogous Compounds
Alkyl -CH₃~0.88 (t)~14.10.933 (s, 3H) in a semi-aromatic difluorobenzamide monomer with a long alkyl chain. rsc.org
Alkyl -(CH₂)n-~1.25 (m)~22.7 - 31.91.15-1.25 (m) in a semi-aromatic difluorobenzamide monomer. rsc.org
-CH(CH₂)-CH₂-N~2.6-2.8 (m)~40-502.60-2.71 (m, 4H, CH₂) in N-alkyl-1,3-propanediamine derivatives. researchgate.net
-NH₂Variable (broad)N/A5.78; 6.63 (2m, 3H, NH₂, NH) in a Pt complex of N-benzyl-1,3-propanediamine. mdpi.com
Backbone -CH₂-CH-CH₂-~1.6-1.8 (m)~30-351.96 (m, 2H, CH₂) in a Pt complex of N-benzyl-1,3-propanediamine. mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-Octadecylpropane-1,3-diamine, the key functional groups are the primary amine (NH₂) and the long aliphatic (C-H) chain.

The spectrum would be dominated by strong C-H stretching vibrations from the octadecyl chain between 2850 and 3000 cm⁻¹. mdpi.com The primary amine groups would exhibit characteristic N-H stretching bands, typically appearing as a doublet in the region of 3300-3500 cm⁻¹. researchgate.net N-H bending vibrations (scissoring) are expected around 1600 cm⁻¹. researchgate.net Additionally, CH₂ bending (scissoring) and rocking vibrations from the long alkyl chain would be observed near 1470 cm⁻¹ and 720 cm⁻¹, respectively. The presence of hydrogen bonding in self-assembled systems can cause broadening and shifting of the N-H and C=O (if present in a complex) bands. mdpi.comias.ac.in

Table 2: Key FT-IR Absorption Bands for Long-Chain Diamines
Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Amine)3300-3500Medium-WeakOften appears as a doublet for primary amines. researchgate.net
C-H Stretch (Aliphatic)2850-2960StrongCharacteristic of the long octadecyl chain. mdpi.com
N-H Bend (Scissoring)1590-1650MediumConfirms the presence of primary amine groups. researchgate.net
C-H Bend (Scissoring)~1470MediumFrom CH₂ groups in the alkyl chain. researchgate.net
C-H Bend (Rocking)~720WeakIndicates a long chain of -(CH₂)n- where n > 4.

X-ray Diffraction (XRD) for Structural and Amorphous Analysis

X-ray diffraction is a powerful technique for investigating the long-range order in solid materials. For amphiphilic molecules like 2-Octadecylpropane-1,3-diamine, XRD is crucial for analyzing their self-assembled structures, such as lamellar (layered) phases or crystalline domains. While a crystalline material produces sharp diffraction peaks, an amorphous sample yields a broad halo. mjcce.org.mk

In studies of similar long-chain amine systems, XRD patterns are used to determine the interlayer spacing (d-spacing) of lamellar structures. For example, Janus amphiphilic graphene oxide modified with dodecylamine (B51217) showed an increased interlayer space upon intercalation into montmorillonite (B579905) clay, as confirmed by XRD. frontiersin.orgexlibrisgroup.com The analysis of diffraction peak broadening can also provide information on crystallite size and lattice strain within the material. mjcce.org.mk For a complex like 2-Octadecylpropane-1,3-diamine, XRD would reveal whether it exists as an amorphous solid or forms ordered, crystalline structures, potentially with a repeating d-spacing corresponding to the length of the molecule, indicative of bilayer formation.

Morphological and Elemental Analysis

Electron microscopy techniques are indispensable for visualizing the morphology of materials at the micro- and nanoscale. These methods provide direct evidence of the size, shape, and arrangement of particles or self-assembled superstructures.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. It is widely used to study the morphology of self-assembled systems. For long-chain amines and their derivatives, which can form a variety of nanostructures, SEM is essential for visualization. Research on related systems has shown that these molecules can assemble into distinct shapes such as nanotubes, nanofibers, and nanorods. scispace.comresearchgate.net For example, the synthesis of gallium sulfide (B99878) nanotubes templated by long-chain amines (hexadecylamine and dodecylamine) resulted in hollow, tubular structures with lengths of 100-500 nm, as observed by SEM. scispace.com Similarly, peptide amphiphiles have been shown to form self-assembled nanorods and needle-shaped fibers visible under SEM. researchgate.net Therefore, SEM analysis of 2-Octadecylpropane-1,3-diamine would be critical to determine the morphology of any aggregates or films it may form.

Transmission Electron Microscopy (TEM, HR-TEM, SAED)

Transmission Electron Microscopy (TEM) offers higher magnification and resolution than SEM, allowing for the observation of the internal structure of materials. High-Resolution TEM (HR-TEM) can even visualize the atomic lattice of crystalline materials, while Selected Area Electron Diffraction (SAED) provides diffraction patterns that distinguish between crystalline and amorphous regions.

In the characterization of self-assembled structures from amphiphilic molecules, TEM is used to confirm the morphologies seen in SEM and to provide more detailed structural information. ias.ac.incsic.es For instance, TEM analysis of long-chain amine-templated gallium selenide (B1212193) nanotubes revealed both single and bundled nanotubes with lengths up to 2 µm. scispace.com HR-TEM can reveal the layered, multi-walled nature of such nanotubes. SAED patterns taken from these structures can confirm their low crystallinity. scispace.com For 2-Octadecylpropane-1,3-diamine, TEM would be instrumental in examining the fine details of its self-assembled structures, HR-TEM could identify any crystalline packing within these assemblies, and SAED would definitively determine their crystalline nature.

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. nih.govjeol.combruker.com It operates by bombarding a material with a high-energy electron beam, which causes the ejection of inner-shell electrons from the atoms within the sample. bruker.com Electrons from higher energy shells then fill these vacancies, releasing the excess energy as X-rays. bruker.com The energy of these emitted X-rays is characteristic of the specific element from which they originated. bruker.com

An EDX detector measures the energy and intensity of these characteristic X-rays, generating a spectrum that displays peaks corresponding to the elements present. nih.govjeol.com This allows for the qualitative identification and quantitative analysis of the elemental composition of the sample. jeol.com The technique can produce elemental maps, showing the distribution of elements across a sample's surface. bruker.com

Advanced Spectroscopic and Thermal Methods for Material Characterization

X-ray Absorption Fine Structure (XAFS) Spectroscopy

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for determining the local geometric and/or electronic structure of matter. toray-research.co.jpaps.org The method involves tuning X-ray energy to excite a core electron from a specific atom of interest. The resulting X-ray absorption spectrum has two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). toray-research.co.jpaps.org

XANES provides information on the oxidation state and coordination chemistry (e.g., tetrahedral or octahedral geometry) of the absorbing atom.

EXAFS reveals details about the local atomic environment, including the number, type, and distances of neighboring atoms. toray-research.co.jp

XAFS is particularly valuable because it can be applied to crystalline and amorphous materials, including liquids and gases. toray-research.co.jp If 2-Octadecylpropane-1,3-diamine were used as a ligand in a metal complex, XAFS could be employed to study the coordination environment of the metal center, determining bond lengths (e.g., metal-nitrogen distances) and coordination numbers. boisestate.edu No published XAFS studies were found for systems involving 2-Octadecylpropane-1,3-diamine.

Mössbauer Spectroscopy for Coordination Environment and Electronic States

Mössbauer spectroscopy is a highly sensitive technique used to probe the nuclear hyperfine interactions of specific isotopes, most commonly iron-57 (B1207913) (⁵⁷Fe). researchgate.netmdpi.com It provides precise information about the electronic and magnetic states of iron atoms within a material, including their oxidation state (e.g., Fe(II), Fe(III)), spin state (high-spin or low-spin), and the symmetry of the local coordination environment. researchgate.netmdpi.comresearchgate.net

The technique measures the resonant absorption of gamma rays by atomic nuclei. The resulting spectrum provides key parameters:

Isomer Shift (δ): Relates to the electron density at the nucleus and is indicative of the oxidation and spin state. nih.gov

Quadrupole Splitting (ΔE_Q): Results from the interaction of the nuclear quadrupole moment with the surrounding electric field gradient, providing information on the symmetry of the electronic and ligand environment. nih.gov

This method is invaluable for characterizing iron-containing complexes. researchgate.net If 2-Octadecylpropane-1,3-diamine were used as a ligand in an iron complex, Mössbauer spectroscopy could elucidate the coordination and electronic structure of the iron center. nih.govnih.gov However, no studies applying Mössbauer spectroscopy to iron complexes with this specific diamine ligand have been found.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.comacs.org This method is used to study thermal transitions in materials, such as melting (T_m), crystallization (T_c), and glass transitions (T_g). mdpi.com The resulting DSC curve plots heat flow against temperature, where transitions appear as peaks or shifts in the baseline. The area under a peak corresponds to the enthalpy change (ΔH) of the transition. acs.org

DSC is widely used to characterize polymers and organic molecules. For long-chain alkyl diamines and their derivatives, DSC can provide information on melting points and phase transitions, which are influenced by the length of the alkyl chains and intermolecular forces like hydrogen bonding. d-nb.infoscielo.brscielo.br For instance, studies on dendronized polyimides containing long-chain alkyl groups have used DSC to determine glass transition temperatures, which were found to be in the range of 249–311 °C. mdpi.com

A hypothetical DSC analysis of 2-Octadecylpropane-1,3-diamine would reveal its melting point and the associated enthalpy of fusion, providing insight into its crystallinity and the strength of its intermolecular interactions. However, specific DSC data for this compound is not available.

Table 1: Hypothetical Data from DSC Analysis No experimental data is available. This table is a template for how such data would be presented.

Thermal Transition Onset Temperature (°C) Peak Temperature (°C) Enthalpy (J/g)
Melting (T_m) Data not available Data not available Data not available
Crystallization (T_c) Data not available Data not available Data not available

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. scispace.comacs.org The technique is used to determine the thermal stability of materials and to study decomposition processes. scispace.com The TGA curve plots mass percentage against temperature. The temperature at which significant mass loss occurs indicates the onset of decomposition.

In the study of long-chain amines and related polymers, TGA is used to assess thermal stability. For example, TGA of dendronized polyimides with long-chain alkyl groups showed 10% weight loss temperatures (Td₁₀) in the range of 349–455 °C in air and 375–449 °C under nitrogen, indicating high thermal stability. mdpi.com Similarly, the thermal decomposition of diamine-cured natural rubber was shown to be significantly enhanced compared to uncured samples. acs.org

A TGA measurement of 2-Octadecylpropane-1,3-diamine would determine its decomposition temperature, providing information about its thermal stability. No such experimental data has been published.

Table 2: Hypothetical Data from TGA Analysis No experimental data is available. This table is a template for how such data would be presented.

Atmosphere Onset Decomposition Temp. (°C) Temperature at 5% Mass Loss (°C) Temperature at 10% Mass Loss (°C) Residual Mass at 600°C (%)
Nitrogen Data not available Data not available Data not available Data not available

Cyclic Voltammetry for Redox Behavior

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox (reduction-oxidation) properties of a species in solution. electrochemsci.orgiieta.org It involves sweeping the potential of a working electrode linearly with time and measuring the resulting current. dss.go.th When the potential reaches a value where a species can be oxidized or reduced, a peak in the current is observed. By reversing the potential sweep, the reverse process can often be observed.

CV is widely used to study the electrochemical behavior of metal complexes. electrochemsci.orgdss.go.thresearchgate.net The resulting voltammogram provides information on redox potentials, the reversibility of electron transfer processes, and the stability of different oxidation states. electrochemsci.org For example, studies on Ni(II) Schiff base complexes have used CV to investigate the Ni(II)/Ni(III) redox couple, revealing how the ligand environment influences the electrochemical properties. iieta.org

If 2-Octadecylpropane-1,3-diamine were used as a ligand in a metal complex (e.g., with copper, iron, or nickel), CV could be used to characterize the redox behavior of the metal center. researchgate.net This would provide insight into how the long alkyl chain and the propane-1,3-diamine core affect the electronic properties of the complex. No CV studies featuring this specific compound are available in the scientific literature.

Table 3: Hypothetical Data from Cyclic Voltammetry Analysis of a Metal Complex No experimental data is available. This table is a template for how such data would be presented.

Redox Couple Anodic Peak Potential, E_pa (V) Cathodic Peak Potential, E_pc (V) Peak Separation, ΔE_p (mV) Reversibility
e.g., M(II)/M(III) Data not available Data not available Data not available Data not available

Coordination Chemistry of 2 Octadecylpropane 1,3 Diamine As a Ligand

Principles of Diamine Chelation in Metal Complexes

Chelation is a fundamental concept in coordination chemistry, describing the process where a polydentate ligand binds to a central metal ion through two or more donor atoms, forming a ring structure. wikipedia.orgunacademy.com This ring formation leads to a significant increase in the stability of the complex compared to complexes formed with analogous monodentate ligands, an observation known as the chelate effect. wikipedia.orgoxfordreference.comucoz.com

The stability of a chelate complex is influenced by several factors:

Size of the Chelate Ring: Generally, five- and six-membered chelate rings are the most stable. mathabhangacollege.ac.in In the case of 2-octadecylpropane-1,3-diamine, coordination with a metal ion would form a six-membered ring, contributing to the stability of the resulting complex.

Number of Chelate Rings: The stability of a complex increases with the number of chelate rings formed. mathabhangacollege.ac.in

Thermodynamics of Chelation: The chelate effect is primarily an entropy-driven phenomenon. When a bidentate ligand like a diamine replaces two monodentate ligands, the total number of molecules in the system increases, leading to a positive change in entropy, which makes the chelation process more favorable. wikipedia.orgoxfordreference.com For instance, the reaction of a hydrated copper(II) ion with ethylenediamine (B42938) (a simple diamine) results in a net increase in the number of molecules and a significantly more stable complex compared to the reaction with two ammonia (B1221849) molecules. oxfordreference.com

The table below illustrates the thermodynamic basis for the chelate effect by comparing the formation of copper(II) complexes with ethylenediamine (a chelating diamine) and methylamine (B109427) (a monodentate amine).

Reactionlog βΔH° (kJ/mol)ΔS° (J/K·mol)-TΔS° (kJ/mol)
Cu²⁺ + 2 CH₃NH₂ ⇌ [Cu(CH₃NH₂)₂]²⁺10.7-57-8.82.6
Cu²⁺ + en ⇌ [Cu(en)]²⁺10.6-54+3.3-1.0

Data sourced from studies on the chelate effect. wikipedia.org The data shows that while the enthalpy changes are similar, the entropy change for the chelation reaction is much more favorable, driving the formation of the more stable chelate complex. wikipedia.org

Coordination Patterns with Transition Metals

The coordination of diamine ligands with transition metals such as cobalt (Co), copper (Cu), scandium (Sc), yttrium (Y), hafnium (Hf), iron (Fe), nickel (Ni), and zinc (Zn) has been extensively studied. The resulting complexes exhibit a variety of geometries and coordination numbers, largely influenced by the nature of the metal ion and the steric and electronic properties of the diamine ligand.

While specific studies on 2-octadecylpropane-1,3-diamine are not abundant, the coordination behavior of structurally similar bulky diamines provides valuable insights. For instance, N-alkylated diamines have been shown to form stable complexes with various transition metals. mdpi.com The large octadecyl group in 2-octadecylpropane-1,3-diamine would be expected to significantly influence the coordination sphere of the metal center, potentially leading to lower coordination numbers or distorted geometries to accommodate the bulky substituent.

The table below summarizes typical coordination geometries observed for some of the mentioned transition metals with diamine ligands.

Metal IonTypical Coordination GeometryExample Ligand System
Co(II)/(III)Octahedral[Co(en)₃]³⁺ researchgate.net
Cu(II)Square Planar, Distorted Octahedral[Cu(en)₂]²⁺ mathabhangacollege.ac.in
Ni(II)Octahedral, Square Planar[Ni(en)₃]²⁺ mathabhangacollege.ac.in
Zn(II)Tetrahedral, Octahedral[Zn(en)₃]²⁺

The coordination of 2-octadecylpropane-1,3-diamine to these metals would likely follow these general patterns, with the bulky alkyl chain playing a crucial role in dictating the final structure and properties of the complex.

Ligand Design and Steric/Electronic Effects on Coordination Geometry

The design of ligands is a critical aspect of coordination chemistry, as it allows for the fine-tuning of the properties of metal complexes. The steric and electronic effects of a ligand, such as 2-octadecylpropane-1,3-diamine, profoundly impact the coordination geometry, stability, and reactivity of the resulting complex.

Steric Effects: The most prominent feature of 2-octadecylpropane-1,3-diamine is its long octadecyl chain. This bulky group exerts significant steric hindrance around the metal center. This steric bulk can:

Influence Coordination Number: It may prevent the coordination of a larger number of ligands, favoring lower coordination numbers.

Distort Coordination Geometry: The ligand may force a deviation from ideal geometries (e.g., from octahedral to a more distorted geometry) to minimize steric clashes. mdpi.com

Create a Chiral Pocket: The steric bulk can create a specific chiral environment around the metal, which is crucial for enantioselective catalysis.

Studies on other N-alkylated diamines have shown that increasing the steric bulk of the alkyl substituents can lead to changes in the nuclearity of the resulting copper(II) isothiocyanate complexes, from 1D-polymeric chains to dimeric and even monomeric compounds. mdpi.com

Electronic Effects: The alkyl chain of 2-octadecylpropane-1,3-diamine is an electron-donating group. This has several electronic consequences:

Increased Basicity: The alkyl group increases the electron density on the nitrogen donor atoms, making the diamine a stronger Lewis base. This can lead to stronger metal-ligand bonds. ucoz.com

Modulation of Redox Potential: The electron-donating nature of the ligand can influence the redox potential of the metal center, making it more electron-rich. This can be advantageous in certain catalytic reactions.

The interplay of these steric and electronic effects allows for the rational design of ligands to achieve desired catalytic activity and selectivity. The bulky and electron-donating nature of 2-octadecylpropane-1,3-diamine makes it a potentially valuable ligand for a range of catalytic applications.

Catalytic Applications of 2-Octadecylpropane-1,3-diamine Metal Complexes

Metal complexes derived from diamine ligands have emerged as versatile catalysts in a wide array of organic transformations. The unique steric and electronic properties imparted by ligands like 2-octadecylpropane-1,3-diamine can lead to enhanced catalytic activity and selectivity.

Copper-Catalyzed Cross-Coupling Reactions (C-C, C-N, C-O, C-P bond formation)

Copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-phosphorus (C-P) bonds. nih.govrsc.orgnih.gov The use of diamine ligands has been instrumental in the development of mild and efficient copper-catalyzed protocols, such as the Ullmann and Goldberg reactions. nih.govtcichemicals.com

C-N and C-O Bond Formation: Diamine ligands facilitate the coupling of aryl halides with amines, amides, and alcohols under milder conditions than previously possible. nih.govresearchgate.net The ligand is believed to prevent the aggregation of the copper catalyst and promote the reductive elimination step. The use of bulky diamine ligands can be particularly beneficial in these reactions.

C-P Bond Formation: Copper-diamine systems have also been shown to be effective catalysts for the coupling of secondary phosphites with aryl halides, significantly increasing the efficiency of C-P bond formation. nih.govresearchgate.net

The table below provides a general overview of copper-diamine catalyzed cross-coupling reactions.

Bond FormedCoupling PartnersTypical Conditions
C-NAryl Halide + Amine/AmideCuI, Diamine Ligand, Base (e.g., K₂CO₃, K₃PO₄) nih.gov
C-OAryl Halide + Alcohol/PhenolCuI, Diamine Ligand, Base
C-PAryl Halide + Secondary PhosphiteCuI, Diamine Ligand nih.gov

While specific examples using 2-octadecylpropane-1,3-diamine are not prevalent in the literature, its structural features suggest it could be a highly effective ligand in these transformations, potentially offering advantages in terms of solubility in non-polar solvents and creating a specific steric environment to control selectivity.

C-H Activation and Hydroarylation Reactions

Direct C-H activation is a highly desirable synthetic strategy as it avoids the need for pre-functionalized starting materials. rsc.orgrsc.org Transition metal complexes, including those with diamine ligands, have been explored for their ability to catalyze C-H activation and subsequent functionalization reactions.

Hydroarylation, the addition of a C-H bond of an arene across an unsaturated bond (e.g., an alkene or alkyne), is a powerful C-C bond-forming reaction. mdpi.comnih.gov Palladium and rhodium complexes have been extensively studied for this transformation, and the nature of the ligand is critical for achieving high efficiency and selectivity. mdpi.comresearchgate.net While less common, copper-catalyzed hydroarylation reactions are also being developed. The bulky and electron-donating properties of 2-octadecylpropane-1,3-diamine could make its metal complexes suitable candidates for catalyzing such reactions, potentially influencing the regioselectivity and enantioselectivity of the transformation.

Applications of 2 Octadecylpropane 1,3 Diamine in Materials Science Academic Perspective

Polymer Chemistry and High-Performance Materials

The unique molecular structure of 2-octadecylpropane-1,3-diamine, featuring a long aliphatic chain and two primary amine functional groups, makes it a valuable monomer in the synthesis of various polymers. Its incorporation into polymer backbones can significantly influence their properties, leading to materials with enhanced characteristics.

As a Monomer for Polyamides (Nylons)

2-Octadecylpropane-1,3-diamine serves as a diamine monomer in the synthesis of polyamides, commonly known as nylons. Polyamides are formed through a condensation polymerization reaction between a diamine and a dicarboxylic acid or its derivative. chemguide.co.uk The general reaction involves the formation of an amide linkage with the elimination of a small molecule, such as water. chemguide.co.uk

The synthesis of nylons can be carried out through various methods, including interfacial polymerization. preprints.orglibretexts.org This technique involves dissolving the diamine and a proton acceptor in an aqueous phase and the diacid chloride in an organic solvent. The polymerization then occurs at the interface between the two immiscible liquids. preprints.org High yields and moderate molecular weights have been achieved for various nylons using this method. preprints.org

The incorporation of a long-chain diamine like 2-octadecylpropane-1,3-diamine into the polyamide backbone introduces a significant aliphatic segment. This high aliphatic content can influence the polymer's crystalline structure and physical properties. researchgate.net For instance, nylons with high aliphatic content in the diacid moiety have been synthesized and characterized. researchgate.net

Role in Polyimide, Polyurea, and Polyurethane Synthesis

Beyond polyamides, 2-octadecylpropane-1,3-diamine is a crucial building block for other high-performance polymers, including polyimides, polyureas, and polyurethanes.

Polyimides are known for their exceptional thermal stability and are often synthesized in a two-step process involving the reaction of a dianhydride and a diamine to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. dakenchem.comvt.edu The properties of the resulting polyimide can be tailored by varying the structure of the diamine and dianhydride monomers. vt.edu The introduction of specific diamines can influence the polymer's glass transition temperature and other thermal characteristics. researchgate.net

Polyureas are formed by the reaction of a diisocyanate with a diamine. These polymers are noted for their durability and resistance to various environmental factors. semanticscholar.org The synthesis can involve the reaction of an NCO-terminated prepolymer with a diamine. semanticscholar.org 2-Octadecylpropane-1,3-diamine has been used in the synthesis of polyurethane-polyurea hybrid nanocapsules, where it is reacted with an isocyanate-terminated prepolymer. nih.govscispace.com

Polyurethanes are typically synthesized from diisocyanates and polyols. However, diamines can be used as chain extenders, leading to polyurethane-polyurea hybrids. mdpi.com The choice of diamine can significantly impact the thermomechanical properties of the resulting polymer. mdpi.com

Impact on Polymer Solubility and Thermal Properties

The incorporation of 2-octadecylpropane-1,3-diamine into a polymer backbone has a pronounced effect on its solubility and thermal properties. The long, flexible octadecyl chain can disrupt the regular packing of polymer chains, which often leads to increased solubility in organic solvents. mdpi.com For instance, the introduction of bulky or flexible groups is a known strategy to enhance the solubility of otherwise intractable polymers like aromatic poly(amide-imide)s. mdpi.com

Table 1: Impact of Diamine Structure on Polymer Properties

Polymer Type Diamine Feature Impact on Properties
Polyamides Long aliphatic chain Can lower melting point and increase flexibility.
Polyimides Flexible linkages May decrease glass transition temperature and improve solubility. scirp.org
Polyureas/Polyurethanes Aliphatic vs. Aromatic Aromatic diamines generally lead to higher thermal stability. semanticscholar.org

Synthesis of Bio-Based Polymeric Materials

There is a growing interest in developing polymers from renewable resources to reduce reliance on fossil fuels. alderbioinsights.co.uknih.govalfa-chemistry.com Bio-based diamines are key monomers in the synthesis of sustainable polyamides and other polymers. alderbioinsights.co.uknih.gov These diamines can be derived from various biomass feedstocks, such as fatty acids. mostwiedzy.pl For example, dimerized fatty acids can be converted into diamine derivatives, which then serve as building blocks for bio-based non-isocyanate polyurethanes. mostwiedzy.pl

Furan-based compounds, which can be derived from sugars and lignin, are also being explored for the synthesis of bio-based diamines for polyimides. nih.gov The goal is to create polymers with properties comparable to their petroleum-based counterparts while having a more sustainable lifecycle. horizoneuropencpportal.eu The development of efficient biosynthetic pathways for diamines is a significant area of research in this field. nih.gov The use of 2-octadecylpropane-1,3-diamine, which can potentially be derived from fatty acids, aligns with this trend towards more sustainable polymer chemistry.

Specialized Material Systems

Viscoelastic Surfactants for Enhanced Fluid Applications (e.g., CO2 Foam Flooding)

In the field of enhanced oil recovery (EOR), CO2 flooding is a technique used to increase oil extraction from reservoirs. rice.edu However, the low viscosity and density of CO2 can lead to poor sweep efficiency. rice.edu To combat this, CO2 foams are generated by introducing surfactants into the injection fluid. researchgate.net

A derivative of 2-octadecylpropane-1,3-diamine, specifically N1-(3-aminopropyl)-N3-octadecylpropane-1,3-diamine bicarbonate (ODPTA), has been identified as a highly effective long-chain viscoelastic surfactant for this application. semanticscholar.orgrsc.orgscispace.com This compound demonstrates the ability to generate stable CO2 foams, even under harsh reservoir conditions of high temperature and pressure. semanticscholar.orgrsc.org

Table 2: Performance of ODPTA-based CO2 Foam

Property Value/Observation Reference
Temperature Tolerance Up to 160 °C semanticscholar.orgrsc.org
Bulk Phase Viscosity (with CO2) Maintained as high as 12 mPa·s at 160°C and 10.5 MPa semanticscholar.orgrsc.org
Foam Stability Much more stable than conventional surfactants semanticscholar.orgrsc.org
Mobility Control Excellent in CO2 flooding experiments semanticscholar.orgrsc.org

Cross-linking Agents in Resin Systems (e.g., Epoxy Resins)

The utility of diamines as cross-linking agents, or hardeners, for epoxy resins is a fundamental concept in polymer chemistry. The amine functional groups react with the epoxide rings of the resin, initiating a polymerization process that results in a rigid, three-dimensional network. threebond.co.jp For a molecule to be an effective cross-linking agent, it generally needs to have more than two active hydrogen atoms to form a cross-linked polymer structure. threebond.co.jp 2-Octadecylpropane-1,3-diamine, with its two primary amine groups, fits this structural requirement.

While specific academic studies detailing the performance of 2-Octadecylpropane-1,3-diamine as a primary cross-linking agent are not extensively documented in publicly available literature, its role as a cross-linking agent in polymer synthesis is recognized. chembk.com The long, hydrophobic octadecyl chain is a defining feature of this molecule. In epoxy systems, the incorporation of long alkyl chains via the curing agent can significantly influence the properties of the final thermoset. For instance, long-chain aliphatic amines are known to enhance flexibility and improve water resistance in the cured epoxy. polymerinnovationblog.com This is attributed to the long, non-polar alkyl chain which imparts a hydrophobic character to the resin matrix and can lower the cross-linking density, leading to a less brittle material. polymerinnovationblog.comresearchgate.net

A related long-chain diamine, N-Oleyl-1,3-propanediamine, which features an unsaturated C18 chain, is explicitly mentioned for its use as a catalyst in the production of epoxies. wikipedia.orgatamanchemicals.com This suggests that long-chain diamines can play a crucial role in the curing reaction, potentially influencing the reaction rate and the final network structure.

Furthermore, commercial products with similar long-chain diamine structures, such as Duomeen® TDO (a tallow-propylene diamine dioleate), are used in formulations containing epoxy resins, particularly for paints and coatings. nouryon.com In these applications, they function as dispersing agents and adhesion promoters, even on challenging surfaces. nouryon.comunivarsolutions.com This indicates that beyond simply acting as a cross-linker, the long aliphatic chain of such diamines provides valuable surface-active properties.

The general effects of incorporating long-chain aliphatic amines as curing agents in epoxy resins are summarized in the table below.

PropertyEffect of Long-Chain Aliphatic DiamineRationaleSupporting Compounds/Evidence
Flexibility IncreasedThe long alkyl chain increases the distance between cross-links, reducing the overall cross-link density and allowing for more chain mobility. researchgate.netSynthesis of flexible epoxy resins with long alkyl side chains. researchgate.net
Water Resistance IncreasedThe hydrophobic nature of the long alkyl chain imparts greater water repellency to the cured resin. polymerinnovationblog.comPhenalkamines with long aliphatic side chains show good water resistance. polymerinnovationblog.com
Adhesion Improved, especially on challenging substratesThe amine groups provide strong bonding to surfaces, while the long chain can improve wetting and surface interaction. nouryon.comunivarsolutions.comDuomeen® TDO improves paint adherence to various substrates. nouryon.comunivarsolutions.com
Toughness Potentially IncreasedIntroduction of flexible segments into the polymer network can be a strategy to overcome the inherent brittleness of epoxy resins. researchgate.netToughened epoxy resins synthesized with flexible chain segments. researchgate.net
Catalytic Activity Can act as a catalystThe amine groups can catalyze the polymerization reaction of epoxies. wikipedia.orgN-Oleyl-1,3-propanediamine is used as a catalyst in epoxy production. wikipedia.org

Integration into Composites and Elastomers

Given that long-chain diamines like Duomeen® TDO (tallow-propylene diamine dioleate) are effective pigment and filler dispersing agents in epoxy-based coatings, it is plausible that 2-Octadecylpropane-1,3-diamine could perform a similar function in filled composites. nouryon.com The diamine functionality would anchor the molecule within the epoxy matrix during curing, while the long octadecyl tail could interact with fillers, particularly hydrophobic ones, preventing their agglomeration and promoting a more uniform dispersion. This can lead to improved mechanical properties and a more homogenous material.

Furthermore, long-chain amines are used in various industrial applications, including as corrosion inhibitors and anti-scaling agents. canada.ca When integrated into a composite or an elastomer coating, 2-Octadecylpropane-1,3-diamine could impart these protective properties to the material's surface. For example, a related oil-soluble diamine surfactant is noted for its ability to adsorb onto metal surfaces, forming a corrosion-inhibiting hydrophobic barrier. chempoint.com This suggests a potential application for composites and elastomers containing this diamine in protective coatings for metals and other materials.

The potential roles of 2-Octadecylpropane-1,3-diamine in these material systems are summarized below.

Application AreaPotential Function of 2-Octadecylpropane-1,3-diamineAnticipated Outcome
Fiber-Reinforced Composites Interfacial modifier/Coupling agentImproved adhesion between the resin matrix and reinforcing fibers, leading to enhanced stress transfer and better mechanical properties.
Filled Composites Dispersing agent for fillersMore uniform distribution of fillers within the polymer matrix, preventing agglomeration and improving consistency of material properties. nouryon.com
Elastomers Internal plasticizer/FlexibilizerIncreased elasticity and reduced stiffness of the elastomeric material.
Protective Coatings (Composite or Elastomer-based) Corrosion inhibitor/Hydrophobing agentEnhanced resistance to moisture and corrosion when applied to metal substrates. polymerinnovationblog.comchempoint.com

Computational and Theoretical Studies of 2 Octadecylpropane 1,3 Diamine and Diamine Systems

Conformational Analysis and Energy Landscapes of Diamines

The flexibility of long-chain diamines like 2-octadecylpropane-1,3-diamine gives rise to a complex energy landscape with numerous possible conformations. Computational methods are essential for mapping these landscapes and identifying the most stable structures.

Long-chain molecules, including diamines, can adopt various conformations, with the all-trans (zig-zag) conformation being characteristic of the solid state. researchgate.net The potential energy surface of such molecules is often described as a landscape with mountains, valleys, and hollows, which correspond to different energy states. ox.ac.uk The behavior of the system is determined by this energy landscape, and methods like disconnectivity graphs can help visualize the barriers between different energy minima. ox.ac.uk

Studies on various diamine systems have highlighted the importance of computational analysis in understanding their conformational preferences. For instance, computer modeling of α,ω-diamines has shown that these molecules are flexible and that longer diamines can adopt conformations where the inter-nitrogen distances are similar to those of shorter diamines. nih.gov A comparative study on unsymmetrical 1,3-diamines using molecular mechanics (MM3), semiempirical (AM1), and ab initio (Hartree-Fock) methods demonstrated that the molecular mechanics force field, when corrected for solvent effects, provided results consistent with experimental data for conformational analysis. rti.org In contrast, ab initio and semiempirical calculations were found to be less reliable in that specific case. rti.org

The complexity of the energy landscape can also influence the self-assembly of molecules. For example, the self-assembly pathways of dendrimersomes are guided by their energy landscapes, which can be modulated by factors like temperature. acs.org This highlights how understanding the conformational energy landscape is crucial for predicting and controlling the macroscopic properties of materials derived from these molecules.

Table 1: Computational Methods for Conformational Analysis of Diamines

Method Description Application Reference
Molecular Mechanics (MM3) A force-field method that models molecules as a collection of atoms held together by springs. Conformational analysis of unprotonated, monoprotonated, and diprotonated 3-aminotropanes. rti.org rti.org
Semiempirical (AM1) A quantum mechanical method that uses parameters derived from experimental data to simplify calculations. Conformational analysis of 3-aminotropanes. rti.org rti.org
Ab initio (Hartree-Fock) A quantum mechanical method that solves the Schrödinger equation without empirical parameters. Conformational analysis of 3-aminotropanes. rti.org rti.org
Disconnectivity Graphs A method to visualize the energy landscape by representing energy minima and the barriers between them. Understanding the relationship between the energy landscape and the behavior of clusters. ox.ac.uk ox.ac.uk

Prediction of Basicity and Protonation States

Computational chemistry offers powerful tools for predicting the basicity (pKa values) and protonation states of diamines, which are fundamental to their reactivity and interaction in various chemical environments.

The protonation state of amino acids and other molecules with amine groups can significantly influence their physicochemical properties and roles in molecular recognition. nih.gov For diamines, the proximity of the two amino groups affects their pKa values due to electrostatic repulsion between the protonated forms. researchgate.net

Several computational approaches have been developed to predict the pKa of amines with reasonable accuracy. Density functional theory (DFT) coupled with a continuum solvent model, such as the Poisson-Boltzmann model, has been shown to provide pKa values for aliphatic amines and diamines with a mean absolute error of less than 0.5 pKa units when solution-phase optimized geometries are used. researchgate.net This accuracy is crucial for systems with intramolecular hydrogen bonds. researchgate.net

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is another method that has been successfully applied to predict the pKa values of a wide range of amines. acs.org DFT-COSMO calculations at the BP/TZVP level have demonstrated a good correlation with experimental pKa values for 25 different amines, offering a computationally efficient screening tool. acs.org

Theoretical studies have also explored how protonation and deprotonation affect bond dissociation energies. Ab initio molecular orbital calculations indicate that protonation generally increases the bond dissociation energies of C-X bonds in various compounds, where X is a heteroatom like nitrogen. acs.org Conversely, deprotonation in saturated species typically leads to a small decrease in these energies. acs.org

Table 2: Predicted pKa Values for Selected Amines using Computational Methods

Amine Computational Method Predicted pKa Experimental pKa Reference
25 various amines DFT-COSMO (BP/TZVP) Good correlation (R² ≅ 0.8) Varied acs.org
Aliphatic amines and diamines DFT (B3LYP) with Poisson-Boltzmann <0.5 pKa unit mean absolute error Varied researchgate.net
Diglycolamine SM5.4/A//B3LYP/6-311++G(d,p) 22.8 9.46 acs.org

Modeling of Reaction Mechanisms and Pathways

Computational modeling is instrumental in elucidating the detailed mechanisms of reactions involving diamines, from CO2 capture to radical-mediated transformations.

Carbon Dioxide Insertion into Diamines

The reaction of carbon dioxide with diamines is of significant interest, particularly for CO2 capture technologies. Computational studies have provided deep insights into the mechanism of CO2 insertion. For the model compound ethylenediamine (B42938), two primary mechanisms have been identified depending on the dielectric constant of the solvent. nih.govresearchgate.net In high dielectric constant solvents, the formation of carbamates is favored, while lower dielectric constants lead to the formation of cyclic urea (B33335). nih.govresearchgate.net

Additives, acting as "proton shuttles," can significantly lower the activation barriers for both the insertion and the subsequent ring-closure steps. nih.govresearchgate.net Amines themselves can act as catalysts in this process through autocatalysis. nih.govresearchgate.net In the context of metal-organic frameworks (MOFs), computational studies have shown that CO2 can cooperatively insert into metal-amine bonds, leading to a reorganization of the diamine appendages into ordered chains of ammonium (B1175870) carbamate (B1207046). researchgate.net This cooperative process is responsible for the sharp CO2 adsorption steps observed experimentally. researchgate.net

Deprotonation Reactions

Deprotonation is a fundamental step in many reactions catalyzed by or involving diamines. Theoretical studies have been employed to understand the energetics and stereoselectivity of these reactions.

For instance, the enantioselective deprotonation of N-Boc-pyrrolidine using an alkyllithium in the presence of the chiral diamine (-)-sparteine (B7772259) has been studied using DFT. nih.gov These calculations successfully identified the lowest-energy intermediate complex that leads to the experimentally observed major product. nih.gov The calculated activation enthalpy and kinetic isotope effect were also in good agreement with experimental data. nih.gov

In another study, the deprotonation of novel phosphinecarboxamides derived from diamines was investigated. rsc.org DFT calculations were used to determine the relative energies of the possible isomers formed upon deprotonation, providing insight into the reaction's outcome. rsc.org Theoretical studies on the effects of deprotonation on bond dissociation energies have shown that in saturated species, deprotonation generally leads to a small decrease in the C-X bond energy, while in unsaturated systems, resonance effects can cause a large increase. acs.org

Radical Reactions Involving Diamine Complexes

Computational methods are also crucial for understanding the mechanisms of radical reactions where diamine complexes act as catalysts or intermediates. These reactions often involve open-shell species, which are challenging to study experimentally.

DFT calculations have been used to investigate radical reactions of titanium(III) diamine bis(phenolate) complexes. researchgate.net These studies helped to elucidate the reaction pathways and the role of different intermediates. researchgate.net The enantioselectivity of radical reactions catalyzed by chiral amines has also been a subject of computational investigation. In the photocatalytic synthesis of 1,4-dicarbonyl compounds, a combination of DFT and force-field calculations was used to study the radical addition step. rsc.org The calculations revealed that the conformation of the iminium intermediate in the transition state is key to determining the stereochemical outcome. rsc.org

Similarly, in the enantioselective Minisci reaction catalyzed by a chiral phosphoric acid, DFT calculations showed that the initial radical addition is fast and reversible, while the subsequent deprotonation step is slower, irreversible, and determines the enantioselectivity. acs.org

Quantum Chemical Calculations for Reaction Predictions

Quantum chemical calculations are increasingly used not only to explain known reactions but also to predict the outcomes of unknown reactions and to design new catalysts and synthetic routes. rsc.orgrsc.org The ability to calculate potential energy surfaces allows for the exploration of various reaction pathways and the identification of the most favorable ones. scienceopen.com

Methods like the artificial force induced reaction (AFIR) have been developed for the comprehensive exploration of reaction pathways, including their conformational space. rsc.org This allows for the prediction of all potential reaction products and their yields. rsc.org Quantum chemical calculations have been successfully applied to design diamine ligands for copper-catalyzed amination reactions and to predict key steps in the synthesis of complex natural products. rsc.org

Furthermore, there is a growing interest in using quantum chemical calculations to solve the "inverse problem" of chemical reactions—that is, to predict the reactants required to synthesize a target molecule. nih.govresearchgate.net By combining automated reaction path search methods with kinetics, it is possible to enumerate reactant candidates from a given product. nih.govresearchgate.net

Computational Design of Diamine Ligands and Catalysts

The rational design of catalysts and ligands through computational methods has become an indispensable tool in modern chemistry, enabling the prediction of reactivity and the tailoring of molecular structures for specific catalytic applications. In the context of diamine systems, including the long-chain molecule 2-octadecylpropane-1,3-diamine, computational design focuses on understanding and optimizing the steric and electronic properties of diamine ligands to enhance catalytic activity and selectivity.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to analyze reaction mechanisms, transition state energies, and equilibria involving diamine ligands. researchgate.net These calculations provide valuable insights into the coordination behavior of diamines with metal centers, which is crucial for designing effective catalysts. researchgate.netnih.gov For instance, DFT studies can predict the most stable coordination geometry of a diamine-metal complex, a key factor in determining its catalytic potential. nih.gov

The design process often involves screening various diamine ligands with different substituents to identify candidates that may lead to improved catalytic performance. caltech.edu Computational studies can assess how modifications to the diamine structure, such as the introduction of bulky groups or specific functional moieties, influence the stability and reactivity of the resulting catalyst. caltech.educhemrxiv.org This in-silico screening accelerates the discovery of novel and efficient catalysts by narrowing down the number of candidates for experimental synthesis and testing.

Furthermore, computational models can elucidate the role of the diamine ligand in the catalytic cycle. For example, in asymmetric hydrogenation reactions, the chirality of the diamine ligand is critical for achieving high enantioselectivity. rsc.orgacs.org Theoretical studies can model the transition states of the enantioselective step, providing a molecular-level understanding of how the diamine ligand controls the stereochemical outcome of the reaction. rsc.org This knowledge is instrumental in the design of new generations of chiral diamine ligands for asymmetric catalysis.

Recent advancements have also focused on the computational design of electro-organocatalysts, where diamine-derived structures can play a key role in activating small molecules like carbon dioxide. acs.org These studies utilize DFT to identify catalytic motifs within diamine-based structures that facilitate electron transfer and chemical transformations. acs.org

The table below summarizes key aspects of computational design applied to diamine ligands and catalysts, drawing from various theoretical studies.

Research FocusComputational Method(s)Key Findings
Ligand-Metal Coordination DFT, X-ray CrystallographyPrediction of stable coordination geometries and elucidation of steric and electronic effects of the diamine ligand on the metal center. nih.gov
Catalyst Screening DFT, Quantum MechanicsIn-silico screening of diamine ligand libraries to identify candidates with enhanced catalytic activity and selectivity. researchgate.netcaltech.edu
Asymmetric Catalysis DFT, NMR SpectroscopyUnderstanding the role of chiral diamine ligands in controlling enantioselectivity through transition state modeling. rsc.orgacs.org
Electro-Organocatalysis DFTIdentification of vicinal enediamine motifs for the activation and reduction of CO2. acs.org

Influence of Solvent Effects and Hydrogen Bonding on Diamine Reactivity

The reactivity of diamines, including 2-octadecylpropane-1,3-diamine, in solution is significantly influenced by the surrounding solvent molecules and the formation of hydrogen bonds. These non-covalent interactions can alter the electronic structure, stability, and reaction pathways of diamine systems. Computational studies are crucial for dissecting these complex environmental effects.

Solvent effects can be broadly categorized into general and specific interactions. General effects, often modeled using continuum solvent models, relate to the bulk properties of the solvent, such as its dielectric constant. researchgate.nettandfonline.com The polarity of the solvent can dramatically affect reaction rates and even alter reaction mechanisms. uchile.cl For example, computational studies on CO2 insertion into diamines have shown that the reaction mechanism can switch from favoring cyclic urea formation in low dielectric constant solvents to producing carbamates in high dielectric constant media. researchgate.net

Specific solvent effects involve direct interactions between the diamine and solvent molecules, most notably through hydrogen bonding. cdnsciencepub.com Hydrogen bonds play a critical role in pre-organizing reactants, stabilizing transition states, and facilitating proton transfer steps. nih.govmdpi.com For diamines, the amine groups can act as both hydrogen bond donors and acceptors, leading to the formation of intricate hydrogen-bonding networks with protic solvents or other reactants. nih.govpnas.org

Theoretical calculations, such as DFT and Møller-Plesset perturbation theory (MP2), can be used to estimate the strength of these hydrogen bonds and analyze their impact on the diamine's structure and reactivity. nih.govresearchgate.net For instance, studies on nitrobenzene-1,2-diamine have quantified the energy of N-H···O hydrogen bonds to be in the range of 20–30 kJ mol⁻¹. nih.govresearchgate.net The presence of water molecules, in particular, can facilitate proton transfer between the amine groups of a diamine, a crucial step in many of its reactions. researchgate.net

The interplay between hydrogen bonding and solvent polarity is a key determinant of diamine basicity and nucleophilicity. cdnsciencepub.com Computational models can predict how the hydration of protonated amines affects their gas-phase basicity, bringing theoretical values closer to those observed in aqueous solutions. cdnsciencepub.com Furthermore, the stereochemistry of diamine-based structures can influence the density and strength of hydrogen bonding networks, which in turn affects material properties like creep resistance in polymers. nih.gov

The following table summarizes key findings from computational studies on the influence of solvent effects and hydrogen bonding on diamine systems.

Studied PhenomenonDiamine SystemComputational ApproachKey Findings
CO2 Insertion Mechanism EthylenediamineDFT with continuum solvent modelReaction pathway is dependent on the solvent's dielectric constant; high polarity favors carbamate formation, while low polarity favors cyclic urea. researchgate.net
Hydrogen Bond Strength 4-nitrobenzene-1,2-diamineDFT, MP2The N-H···O hydrogen bonding interaction energy was estimated to be 20–30 kJ mol⁻¹. nih.govresearchgate.net
Proton Transfer 1,2,5-Oxadiazol-4,3-diamineDFT, MP2The presence of a water molecule can assist in the proton transfer between amine groups by stabilizing the transition state. researchgate.net
Basicity in Solution Primary aminesPulsed electron beam mass spectrometry, Ab initio calculationsThe difference in hydration energies, influenced by hydrogen bonding, largely accounts for the differences in basicity in aqueous solution. cdnsciencepub.com
Polymer Properties Polyurethane with diamine extendersDFTThe stereochemistry of the diamine extender dictates the density of hydrogen bonds, impacting the mechanical properties of the polymer. nih.gov

Mechanistic Investigations of Non Clinical Biological Interactions of Diamines

Interactions with Nucleic Acids (e.g., DNA)

Diamines, as polycationic molecules at physiological pH, exhibit a strong affinity for the negatively charged phosphate (B84403) backbone of nucleic acids like DNA. This interaction is primarily electrostatic, leading to several significant effects on DNA structure and function. The presence of the two amino groups in 1,3-diaminopropane (B46017) derivatives allows them to act as effective charge neutralizers for the phosphate groups on the DNA backbone. nih.govresearchgate.net

The interaction is not solely electrostatic. The spacing between the amine groups and the flexibility of the alkyl chain can influence the mode of binding. Shorter diamines, such as 1,3-diaminopropane, can fit into the grooves of the DNA helix, forming hydrogen bonds with the base pairs and the sugar-phosphate backbone. researchgate.net These interactions can induce conformational changes in DNA, facilitating transitions between different structural forms, such as the B-form to A-form or Z-form. nih.govresearchgate.net For instance, 1,3-diaminopropane has been shown to be effective in promoting the B-Z DNA transition. nih.gov

The long octadecyl chain of 2-Octadecylpropane-1,3-diamine introduces a significant hydrophobic component. This would likely lead to more complex interactions, potentially involving the aggregation of multiple diamine molecules along the DNA strand, leading to DNA condensation and the formation of compact structures. nih.gov This condensation is a critical process in the packaging of DNA within cells.

Interaction TypeMediating FactorsConsequence on DNAReference
Electrostatic Attraction Positively charged amino groups and negatively charged phosphate backbone.Neutralization of backbone charges, stabilization of DNA duplex. nih.gov
Groove Binding Hydrogen bonding between amine groups and DNA bases/sugars.Alteration of DNA conformation. researchgate.net
DNA Condensation Charge neutralization and potential hydrophobic interactions among alkyl chains.Compaction of DNA into ordered structures. nih.gov
Conformational Transitions Specific binding geometries that favor alternative DNA helices.Facilitation of B-DNA to A-DNA or Z-DNA transitions. nih.govresearchgate.net

Role as Stabilizers for Anionic Biomolecules (e.g., Phospholipids)

The cell membrane is rich in anionic phospholipids (B1166683), which carry a net negative charge on their headgroups. Diamines can interact with these phospholipids, acting as molecular bridges that stabilize the membrane structure. The cationic amino groups of the diamine bind to the anionic phosphate or carboxyl groups of adjacent phospholipid headgroups, reducing electrostatic repulsion and increasing packing density.

This interaction is particularly relevant for a molecule like 2-Octadecylpropane-1,3-diamine. Its two amino groups can anchor to the membrane surface by interacting with anionic phospholipid headgroups, while the long, hydrophobic octadecyl tail can insert into the hydrophobic core of the lipid bilayer. nih.gov This "anchor-and-chain" mechanism would significantly stabilize the membrane, potentially altering its fluidity, permeability, and susceptibility to disruption.

Studies on simpler polyamines have shown they can modulate the activity of membrane-associated enzymes, such as phospholipase A2, by altering the structure and accessibility of the phospholipid substrate. nih.gov The interaction can lead to the formation of specific complexes between the polyamine and the phospholipid, affecting the local membrane environment. nih.gov

Modulation of Ion Transport Channels

Ion channels are crucial for maintaining cellular homeostasis and signaling. Polyamines, including diamines, are well-known modulators of various ion channels. nih.govnih.gov They can act as channel blockers, where the positively charged diamine molecule enters the channel pore and physically occludes it, preventing the passage of ions. This block is often voltage-dependent, meaning it is stronger at certain membrane potentials. nih.gov

The length of the alkyl chain between the amino groups is a critical determinant of the blocking affinity and kinetics. For a compound like 2-Octadecylpropane-1,3-diamine, the large hydrophobic tail would likely result in a strong and prolonged block of certain channels, as the tail could interact with hydrophobic residues within the channel pore or the surrounding lipid membrane, effectively anchoring the molecule in a blocking position.

In silico docking analyses on channels like the vacuolar TPC1/SV channel predict distinct binding sites for polyamines within the channel pore. nih.govresearchgate.net These interactions are competitive with permeable cations, highlighting the direct nature of the channel modulation. researchgate.net The effects of diamines are not limited to blocking; they can also modulate channel gating, influencing the probability of the channel being in an open or closed state.

Channel TypeMode of Modulation by DiaminesPotential ConsequenceReference
Inward-rectifier K+ channels Pore block by entering the channel from the cytoplasmic side.Reduction of outward K+ current, regulation of membrane potential. nih.gov
Vacuolar Cation Channels (TPC1/SV) Voltage-dependent pore block.Suppression of cation currents, essential under stress conditions like salinity. nih.govresearchgate.net
Ca2+ ATPases Indirect modulation via membrane stabilization or direct interaction.Alteration of cellular Ca2+ homeostasis. nih.gov
Plasma Membrane H+ ATPases Modulation of pump activity.Changes in cellular pH regulation and nutrient transport. nih.gov

Enzymatic and Metabolic Pathways of Diamine Biosynthesis in Microorganisms

Microorganisms have evolved diverse metabolic pathways to synthesize a variety of diamines, which serve as essential building blocks for polyamides, medicines, and other valuable chemicals. asm.orgnih.gov While the biosynthesis of a complex, long-chain diamine like 2-Octadecylpropane-1,3-diamine is not a commonly described natural pathway, the fundamental enzymatic reactions for producing the diamine backbone, such as 1,3-diaminopropane, are well-understood. asm.orgnih.gov

The biosynthesis of common diamines in microorganisms generally originates from central metabolic intermediates. asm.org For example, 1,3-diaminopropane can be synthesized through different pathways, often starting from amino acids or their precursors. nih.gov

Two primary routes for diamine synthesis are the C4 and C5 pathways, named after the carbon skeleton source. asm.orgnih.gov

C4 Pathway: In some bacteria like Acinetobacter, 1,3-diaminopropane is formed from the 4-carbon skeleton of oxaloacetate. asm.org

C5 Pathway: In organisms like Pseudomonas, the synthesis starts with the 5-carbon skeleton of α-ketoglutarate. asm.orgnih.gov

These pathways involve a series of enzymatic steps, including transamination and decarboxylation, to convert the initial precursor into the final diamine product. acs.org Metabolic engineering efforts in microorganisms like Escherichia coli and Corynebacterium glutamicum have focused on introducing and optimizing these pathways to achieve high-yield production of various diamines from renewable feedstocks. nih.gov

In vitro Models for Mechanistic Studies

Investigating the mechanistic details of diamine interactions with biological molecules relies on a variety of in vitro models. These cell-free systems allow for precise control over experimental conditions, enabling the detailed characterization of molecular interactions.

For Nucleic Acid Interactions: Techniques such as UV-difference spectroscopy, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy are used to study the binding of diamines to DNA and the resulting structural changes. nih.gov Electrophoretic mobility shift assays (EMSA) can visualize the formation of diamine-DNA complexes.

For Phospholipid Interactions: Model membrane systems are indispensable. These include lipid monolayers, liposomes (vesicles), and supported lipid bilayers. nih.gov Techniques like fluorescence spectroscopy, using probes sensitive to the membrane environment, can report on changes in membrane fluidity and order. nih.gov Solid-state NMR can provide detailed information on the organization of phospholipids in the presence of the interacting molecule. mdpi.com

For Ion Channel Modulation: The gold standard for studying ion channel function is patch-clamp electrophysiology. This technique allows for the direct measurement of ion currents through single channels or whole cells, providing detailed information on channel blocking, gating, and permeability in the presence of a modulator like a diamine.

For Enzymatic Pathways: Recombinant enzymes involved in biosynthesis can be purified and studied in cell-free systems to determine their kinetic parameters, substrate specificity, and reaction mechanisms. acs.org

Drug-Heme Interactions and Accumulation Mechanisms (Non-Clinical Analogs)

The interaction with heme is a critical mechanism of action for several classes of drugs, most notably quinoline (B57606) antimalarials like chloroquine. acs.orgresearchgate.net These drugs function by accumulating in the acidic food vacuole of the malaria parasite, where they interfere with the detoxification of heme. nih.gov Heme, released from the digestion of hemoglobin, is toxic to the parasite and is normally crystallized into an inert substance called hemozoin. acs.org

Many of these drugs, including chloroquine, possess a diamine or polyamine-like side chain. It is hypothesized that this side chain, being basic, becomes protonated in the acidic vacuole, trapping the drug inside. The drug molecule then interacts with heme, preventing its crystallization into hemozoin. researchgate.netresearchgate.net This leads to the buildup of toxic heme, which kills the parasite. nih.gov

The interaction can occur through several mechanisms:

π-π stacking: The aromatic part of the drug stacks with the porphyrin ring of heme. nih.gov

Complexation: The drug forms a stable, non-covalent complex with heme, sequestering it from the crystallization process. researchgate.net

Surface Capping: The drug binds to the growing faces of the hemozoin crystal, inhibiting further growth. nih.gov

Q & A

Q. What synthetic methodologies are optimal for preparing 2-Octadecylpropane-1,3-diamine, and how do reaction conditions influence yield?

Answer: The synthesis of long-chain diamines like 2-Octadecylpropane-1,3-diamine typically involves alkylation or reductive amination of precursor amines. For example, analogous compounds (e.g., N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine) are synthesized via stepwise alkylation of propane-1,3-diamine derivatives under controlled pH and temperature . Key factors include:

  • Catalyst selection : Transition-metal catalysts (e.g., Ni or Pd) improve alkylation efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Purification : Column chromatography or recrystallization is critical for removing unreacted octadecyl halides.
    Reference example: In acridin-9-yl diamine synthesis, yields >70% were achieved using phenol as a catalyst and reflux conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-Octadecylpropane-1,3-diamine?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm amine proton environments and alkyl chain integrity. For propane-1,3-diamine derivatives, δ 1.2–1.6 ppm (alkyl protons) and δ 2.6–3.1 ppm (amine protons) are typical .
  • X-ray crystallography : Programs like SHELX-90 enable structure determination via direct methods, particularly for resolving conformational isomerism in alkyl chains .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and purity, especially for detecting trace impurities (e.g., mono-alkylated byproducts) .

Advanced Research Questions

Q. How does 2-Octadecylpropane-1,3-diamine coordinate with transition metals, and what functional properties emerge in such complexes?

Answer: The diamine’s dual amine groups act as bidentate ligands, forming stable complexes with Cu(II), Zn(II), and other metals. For instance, analogous propane-1,3-diamine derivatives form polymeric complexes with dicyanamide or thiocyanate ligands, as shown in [Cu(L1)(DCM)]n_n complexes (L1 = N-(pyridin-2-ylethylidene)propane-1,3-diamine) . Key properties include:

  • Magnetic behavior : Antiferromagnetic coupling in Cu(II) complexes.
  • Luminescence : Zn(II) complexes exhibit ligand-based emission for sensing applications.
  • Catalytic activity : Metal centers enable redox catalysis in organic reactions.

Q. What challenges arise in computational modeling of 2-Octadecylpropane-1,3-diamine’s conformational dynamics, and how can they be addressed?

Answer: The long octadecyl chain introduces conformational flexibility, complicating molecular dynamics (MD) simulations. Strategies include:

  • Force field parameterization : Custom parameters for amine-alkyl interactions improve accuracy.
  • Enhanced sampling : Metadynamics or replica-exchange MD resolve energy barriers between staggered and eclipsed conformers.
  • Validation : Cross-referencing with SHELX-refined crystallographic data ensures model reliability .

Q. How do structural modifications (e.g., alkyl chain length) impact the compound’s biological interactions?

Answer: Increasing alkyl chain length enhances lipid bilayer permeability but may reduce solubility. For example, N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine exhibits pH-dependent membrane disruption in biomedical studies . Methodological approaches:

  • Lipophilicity assays : Measure logP values to correlate chain length with cellular uptake.
  • Toxicity profiling : MTT assays quantify cytotoxicity thresholds in cell lines.

Q. What experimental strategies resolve contradictions in reported solubility or stability data for 2-Octadecylpropane-1,3-diamine?

Answer: Discrepancies often stem from solvent polarity or impurities. Best practices:

  • Standardized protocols : Use USP/EP guidelines for solubility testing (e.g., shake-flask method) .
  • HPLC-MS analysis : Detect degradation products (e.g., oxidation at amine groups) under varying storage conditions .
  • Thermogravimetric analysis (TGA) : Quantify thermal stability thresholds (e.g., decomposition above 150°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.